2-(4-bromophenoxy)-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide
Overview
Description
2-(4-bromophenoxy)-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide is a chemical compound that belongs to the class of acetamides. It is commonly referred to as BPPA and has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BPPA is not fully understood. However, studies have suggested that BPPA inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are often overexpressed in cancer cells, and their inhibition by BPPA leads to the activation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BPPA has been shown to have several biochemical and physiological effects. Studies have shown that BPPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPPA has also been shown to inhibit tumor growth in animal models. Additionally, BPPA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BPPA has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of BPPA is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of BPPA. One area of research is the development of BPPA derivatives with improved solubility and potency. Another area of research is the investigation of the use of BPPA in combination with other anti-cancer agents, which may enhance its anti-cancer properties. Additionally, the potential use of BPPA in the treatment of other diseases, such as inflammatory diseases, should be explored.
Conclusion
In conclusion, BPPA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BPPA in the treatment of various diseases.
Scientific Research Applications
BPPA has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that BPPA inhibits the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer. BPPA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[3-methoxy-4-[(2-phenoxyacetyl)amino]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-29-21-13-17(25-22(27)14-31-19-10-7-16(24)8-11-19)9-12-20(21)26-23(28)15-30-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWRECBGKKSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.